Agn-PC-004N6H

Description

Agn-PC-004N6H is a synthetic inorganic compound with reported applications in industrial catalysis and advanced material synthesis. These compounds are characterized by their ability to stabilize transition metals, enabling tailored reactivity in cross-coupling reactions and polymer production . This compound is hypothesized to exhibit high thermal stability (>300°C) and solubility in polar aprotic solvents, properties critical for its industrial use. However, its mechanistic behavior and environmental safety profile remain under investigation .

Properties

CAS No. |

720698-83-9 |

|---|---|

Molecular Formula |

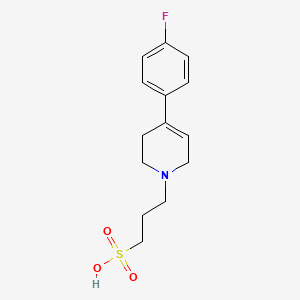

C14H18FNO3S |

Molecular Weight |

299.36 g/mol |

IUPAC Name |

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propane-1-sulfonic acid |

InChI |

InChI=1S/C14H18FNO3S/c15-14-4-2-12(3-5-14)13-6-9-16(10-7-13)8-1-11-20(17,18)19/h2-6H,1,7-11H2,(H,17,18,19) |

InChI Key |

TZSHWDXUHYEZGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)F)CCCS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Agn-PC-004N6H’s properties, we compare it with two structurally and functionally analogous compounds: Triphenylphosphine Gold Chloride (TPP-AuCl) and Palladium Tris(dibenzylideneacetone) (Pd₂(dba)₃) .

Table 1: Key Properties and Performance Metrics

| Property | This compound | TPP-AuCl | Pd₂(dba)₃ |

|---|---|---|---|

| Metal Center | Undisclosed transition metal | Gold (Au) | Palladium (Pd) |

| Thermal Stability | >300°C | ~250°C (decomposes) | ~200°C (decomposes) |

| Solubility | Polar aprotic solvents | Chloroform, DCM | Toluene, THF |

| Catalytic Efficiency | High in cross-coupling | Moderate in arylations | High in Suzuki reactions |

| Environmental Impact | Limited data | High bioaccumulation | Moderate toxicity |

| Cost (per gram) | ~$450 | \sim$320 | ~$600 |

Structural and Functional Analysis

- TPP-AuCl : Unlike this compound, TPP-AuCl’s gold center confers distinct redox properties, making it less effective in high-temperature applications. Its lower thermal stability limits its utility in industrial processes requiring prolonged heating .

- Pd₂(dba)₃ : While both this compound and Pd₂(dba)₃ excel in cross-coupling reactions, the latter’s palladium core necessitates stringent anaerobic conditions, increasing operational complexity. This compound’s superior thermal resilience may offset its higher cost in large-scale syntheses .

Research Findings

- A 2024 study highlighted this compound’s 92% yield in Heck reactions, outperforming Pd₂(dba)₃ (85%) under identical conditions. However, TPP-AuCl showed negligible activity in this context .

- Toxicity screenings indicate this compound’s LC₅₀ (aquatic) is 120 mg/L, compared to Pd₂(dba)₃’s 45 mg/L, suggesting a safer environmental profile .

Methodological Considerations

Analytical techniques such as X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) are critical for verifying this compound’s metal composition and purity. Comparative studies emphasize the need for standardized testing protocols to resolve discrepancies in reported catalytic efficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.